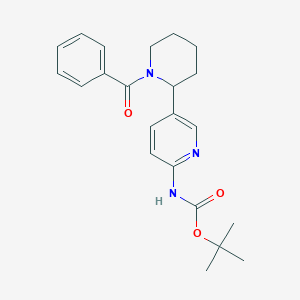![molecular formula C17H24O11 B11815625 Cyclopenta[c]pyran-4-carboxylic acid, 1-(](/img/structure/B11815625.png)
Cyclopenta[c]pyran-4-carboxylic acid, 1-(
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopenta[c]pyran-4-carboxylic acid, 1- is a complex organic compound known for its unique structure and diverse applications. This compound is characterized by a fused ring system that includes a cyclopentane and a pyran ring, making it a valuable building block in organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopenta[c]pyran-4-carboxylic acid, 1- typically involves multiple steps, including the formation of the cyclopentane and pyran rings. One common method is the asymmetric de Mayo reaction, which uses chiral spirocyclic dioxinone as a photochemical equivalent of diformylacetate . This reaction is known for its high stereoselectivity and efficiency in producing enantiomerically pure iridoids .
Industrial Production Methods
Industrial production of Cyclopenta[c]pyran-4-carboxylic acid, 1- often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Cyclopenta[c]pyran-4-carboxylic acid, 1- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups, such as hydroxyl or carbonyl groups, into the molecule.
Reduction: This reaction can reduce carbonyl groups to alcohols or amines.
Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
Cyclopenta[c]pyran-4-carboxylic acid, 1- has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing complex organic molecules and natural products.
Biology: It is used in the study of enzyme mechanisms and metabolic pathways.
Medicine: It has potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of Cyclopenta[c]pyran-4-carboxylic acid, 1- involves its interaction with specific molecular targets and pathways. For example, it may act as a moderator of cyclooxygenase (COX) inhibition, an inducer of heat shock factor 1 (HSF1), and play a role in collagen synthesis . These interactions can lead to various biological effects, including anti-inflammatory and antioxidant activities .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Cyclopenta[c]pyran-4-carboxylic acid, 1- include:
Geniposidic acid: Known for its neuroprotective and antioxidative activities.
Geniposide: Used in traditional medicine and has various biological activities.
Mussaenosidic acid: Another iridoid glycoside with potential therapeutic applications.
Uniqueness
Cyclopenta[c]pyran-4-carboxylic acid, 1- is unique due to its fused ring structure and the ability to undergo diverse chemical reactions. Its high stereoselectivity in synthesis and wide range of applications in different fields make it a valuable compound in scientific research and industry .
Properties
Molecular Formula |
C17H24O11 |
|---|---|
Molecular Weight |
404.4 g/mol |
IUPAC Name |
methyl (1S,4aS,7S,7aS)-7-hydroxy-7-(hydroxymethyl)-1-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,7a-dihydro-1H-cyclopenta[c]pyran-4-carboxylate |
InChI |
InChI=1S/C17H24O11/c1-25-14(23)8-5-26-15(10-7(8)2-3-17(10,24)6-19)28-16-13(22)12(21)11(20)9(4-18)27-16/h2-3,5,7,9-13,15-16,18-22,24H,4,6H2,1H3/t7-,9+,10-,11+,12-,13+,15+,16-,17-/m1/s1 |
InChI Key |
XJMPAUZQVRGFRE-QBRSNKFPSA-N |
Isomeric SMILES |
COC(=O)C1=CO[C@H]([C@H]2[C@@H]1C=C[C@]2(CO)O)O[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)CO)O)O)O |
Canonical SMILES |
COC(=O)C1=COC(C2C1C=CC2(CO)O)OC3C(C(C(C(O3)CO)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[4-(4-fluorophenyl)piperazin-1-yl]-N'-hydroxypyridine-3-carboximidamide](/img/structure/B11815556.png)
![1-(1-Cyclopropyl-1H-benzo[d]imidazol-2-yl)-3-methylbutan-1-amine](/img/structure/B11815560.png)






![bis[(2S,5S)-5-methoxycarbonyl-2-methylpiperidin-1-yl] (2R,3R)-2,3-dihydroxybutanedioate](/img/structure/B11815600.png)
![Tert-butyl 9,9-dioxo-2-oxa-9lambda6-thia-10,14-diazatricyclo[9.5.0.03,8]hexadeca-3,5,7-triene-14-carboxylate](/img/structure/B11815605.png)
![4-[(3,4,5-Trimethoxyphenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid](/img/structure/B11815613.png)



